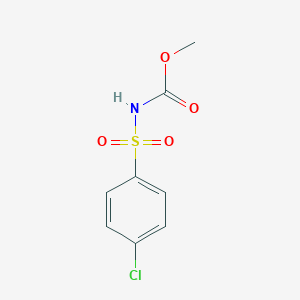
Bikalm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bikalm, known chemically as zolpidem tartrate, is a sedative-hypnotic medication used primarily for the short-term treatment of insomnia. It is designed to help individuals who have difficulty returning to sleep after waking up in the middle of the night. This compound works by slowing down brain activity, allowing for a calming effect that helps induce sleep .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zolpidem tartrate involves several steps, starting with the formation of the imidazopyridine core. This is achieved through a series of reactions including cyclization and acylation. The final step involves the formation of the tartrate salt to enhance the solubility and stability of the compound .
Industrial Production Methods: Industrial production of zolpidem tartrate typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: Zolpidem can undergo oxidation reactions, particularly at the methyl groups attached to the imidazopyridine ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Zolpidem can participate in substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed: The major products formed from these reactions include various oxidized or substituted derivatives of zolpidem, which may have different pharmacological properties .
Applications De Recherche Scientifique
Chemistry: Zolpidem tartrate is used as a model compound in studies of sedative-hypnotic drugs. Researchers investigate its chemical properties, stability, and interactions with other compounds.
Biology: In biological research, zolpidem is used to study the effects of sedative-hypnotic drugs on the central nervous system. It helps in understanding the mechanisms of sleep induction and maintenance.
Medicine: Clinically, zolpidem tartrate is used to treat insomnia. It is also studied for its potential effects on other neurological conditions, such as brain injuries, where it may help restore brain function .
Industry: In the pharmaceutical industry, zolpidem tartrate is a key product for companies specializing in sleep aids. It is also used in the development of new sedative-hypnotic medications .
Mécanisme D'action
Zolpidem tartrate exerts its effects by binding to gamma-aminobutyric acid type A (GABA A) receptors in the brain. These receptors are responsible for inhibitory neurotransmission. By enhancing the activity of GABA A receptors, zolpidem increases the inhibitory effects of GABA, leading to a calming effect on the brain. This helps reduce neuronal excitability and induces sleep .
Comparaison Avec Des Composés Similaires
Zaleplon: Another sedative-hypnotic used for short-term treatment of insomnia.
Eszopiclone: A nonbenzodiazepine hypnotic agent used for the treatment of insomnia.
Temazepam: A benzodiazepine used for short-term treatment of insomnia.
Comparison:
Zaleplon: Has a shorter half-life compared to zolpidem, making it suitable for individuals who have difficulty falling asleep but not staying asleep.
Eszopiclone: Has a longer duration of action compared to zolpidem, making it effective for maintaining sleep throughout the night.
Temazepam: Belongs to a different class of sedative-hypnotics (benzodiazepines) and has a different mechanism of action, involving modulation of the GABA A receptor complex .
Zolpidem tartrate is unique in its specific targeting of GABA A receptors with a high affinity for the alpha-1 subunit, which is believed to be responsible for its sedative effects without significant muscle relaxant or anticonvulsant properties .
Propriétés
Numéro CAS |
103188-50-7 |
|---|---|
Formule moléculaire |
C23H27N3O7 |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C19H21N3O.C4H6O6/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;5-1(3(7)8)2(6)4(9)10/h5-10,12H,11H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
NYVVVBWEVRSKIU-LREBCSMRSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérique |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
melting_point |
196 °C /Zolpidem/ |
Pictogrammes |
Irritant; Environmental Hazard |
Solubilité |
Solubility in water (20 °C): 23 mg/ml |
Synonymes |
Ambien Amsic Bikalm Dalparan Imidazo(1,2-a)pyridine-3-acetamide, N,N,6-trimethyl-2-(4-methylphenyl)- N,N,6-trimethyl-2-(4-methylphenyl)imidazo(1,2a)pyridine-3-acetamide hemitartrate SL 80.0750 SL 800750 23 N SL-800750-23-N Stilnoct Stilnox zodormdura Zoldem Zolirin Zolpi Lich Zolpi-Lich zolpidem Zolpidem 1A Pharma Zolpidem AbZ Zolpidem Hemitartrate zolpidem tartrate Zolpimist Zolpinox |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B183448.png)


![5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183452.png)






